3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c19-12-13-3-1-4-15(11-13)18(21)20-17(16-5-2-10-23-16)14-6-8-22-9-7-14/h1-5,10-11,14,17H,6-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRDJAPOVOERTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Compound 1: CDPPB (3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide)
- Core Structure: Benzamide with 3-cyano substitution.
- Key Differences : Replaces oxan-4-yl/thiophen-2-yl with a 1,3-diphenylpyrazole group.
- Pharmacological Relevance : A well-characterized mGluR5 positive allosteric modulator (PAM) that restores mGluR5-dependent signaling in neuronal models .
- Comparison : The pyrazole ring in CDPPB enables π-π stacking and hydrogen bonding, whereas the oxan-4-yl group in the target compound may enhance metabolic stability due to its saturated oxygen-containing ring .
Compound 2: N-[(Morpholin-4-yl)(Thiophen-2-yl)Methyl]Benzamide
- Core Structure : Benzamide with morpholine and thiophene substituents.
- Key Differences : Morpholine (a six-membered ring with one oxygen) vs. oxan-4-yl (tetrahydropyran with one oxygen).
- Structural Insights : The morpholine ring adopts a chair conformation, with the thiophene ring angled at 63.54° relative to the benzamide plane .
Compound 3: 3-Cyano-N-(2-Hydroxy-2-(Thiophen-2-yl)Propyl)Benzamide
- Core Structure: Benzamide with 3-cyano and hydroxypropyl-thiophene groups.
- Key Differences : Hydroxypropyl-thiophene substituent vs. oxan-4-yl/thiophen-2-yl.
- Functional Impact : The hydroxy group introduces hydrogen-bonding capacity, which is absent in the target compound, possibly affecting solubility and target engagement .
Pharmacological and Physicochemical Properties
Research Findings and Therapeutic Potential
- Structure-Activity Relationship (SAR): The cyano group is critical for mGluR5 affinity in CDPPB, likely due to its electron-withdrawing effects stabilizing receptor interactions . The oxan-4-yl group may reduce metabolic degradation compared to morpholine or pyrazole rings, as seen in other tetrahydropyran-containing drugs .
Biological Activity
3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with a cyano group and a side chain that includes an oxane and a thiophene moiety. This structural diversity may contribute to its unique biological properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It could bind to various receptors, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzamide derivatives have shown effectiveness against various pathogens, suggesting that this compound may also possess similar activities.
| Compound | Pathogen Targeted | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Escherichia coli | 15 | |
| Compound B | Staphylococcus aureus | 20 | |
| This compound | TBD | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments in human cell lines have shown that certain benzamide derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. The cytotoxic effects of this compound are currently under investigation, with preliminary results suggesting a potential for targeted cancer therapy.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | TBD | TBD |
| MCF7 | TBD | TBD |
| Normal Fibroblasts | TBD | TBD |
Case Studies
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of benzamide derivatives highlighted the efficacy of compounds with similar structures in inhibiting tumor growth in vitro. The study reported that these compounds induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research on related benzamides has revealed neuroprotective effects against oxidative stress-induced neuronal damage. The potential application of this compound in neurodegenerative diseases is being explored due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
